4-Bromo-2-chlorobenzoyl chloride
Overview
Description
4-Bromo-2-chlorobenzoyl chloride is an organic compound with the molecular formula C7H3BrCl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and chlorine atoms at the 4th and 2nd positions, respectively. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-chlorobenzoyl chloride can be synthesized through several methods. One common method involves the direct refluxing of 5-bromo-2-chlorobenzoic acid with thionyl chloride under the catalysis of dimethylformamide (DMF). The reaction is carried out without a solvent, and the excess thionyl chloride is evaporated after the reaction is complete . Another method involves the reaction of benzene with thionyl chloride in the presence of phenetole .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These steps are carefully controlled to achieve the desired product with minimal byproducts.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chlorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reaction with an alcohol can produce an ester.
Scientific Research Applications
4-Bromo-2-chlorobenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: The compound is used in the synthesis of biologically active molecules that can be studied for their effects on various biological systems.
Medicine: It is an intermediate in the production of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Bromo-2-chlorobenzoyl chloride exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is typically displaced by a nucleophile, forming a new bond with the nucleophile. This process involves the formation of a tetrahedral intermediate, followed by the elimination of the leaving group (chloride ion).
Comparison with Similar Compounds
4-Bromo-2-chlorobenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
2-Fluorobenzoyl Chloride: Similar in structure but with a fluorine atom instead of bromine.
2-Chlorobenzoyl Chloride: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromobenzoyl Chloride: Contains only the bromine atom, which affects its reactivity and the types of reactions it can undergo.
Each of these compounds has unique properties and reactivity profiles, making them suitable for different applications in organic synthesis and industrial processes.
Properties
IUPAC Name |
4-bromo-2-chlorobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYXATIWDIHXAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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